![molecular formula C18H19FN2O4S B2905070 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine CAS No. 670272-26-1](/img/structure/B2905070.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also includes a benzodioxol group and a fluorobenzenesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The benzodioxol group is a type of aromatic ether, and the fluorobenzenesulfonyl group contains a sulfonyl functional group attached to a fluorinated benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any chiral centers. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and due to the presence of polar groups, it’s likely to have some degree of water solubility .科学的研究の応用
Molecular Conformations and Intermolecular Interactions
A study by Mahesha et al. (2019) on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that these compounds have very similar molecular conformations. Interestingly, while the molecules of the 3-fluorobenzoyl analog are linked by hydrogen bonds into a three-dimensional structure, there are no hydrogen bonds in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues. This highlights the subtle yet significant differences in intermolecular interactions based on slight changes in molecular structure (Mahesha et al., 2019).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer (PET) of piperazine substituted naphthalimide compounds. They synthesized novel compounds exhibiting fluorescence quantum yields and demonstrated that fluorescence can be quenched by the PET process from the alkylated amine donor to the naphthalimide moiety. This study contributes to understanding the potential applications of these compounds in photochemistry and materials science (Gan et al., 2003).
Hydrogen-Bonded Framework Structures
Kavitha et al. (2014) reported on the structures of two salts of flunarizine, a compound structurally similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine. They observed that the structures are linked by N-H...O hydrogen bonds and other intermolecular interactions, forming complex three-dimensional frameworks. This research provides insights into the potential structural applications of related piperazine derivatives in crystal engineering and drug design (Kavitha et al., 2014).
Synthesis and Chemical Properties
Shakhmaev et al. (2016) discussed the synthesis of flunarizine, a derivative of piperazine, demonstrating various chemical pathways and reactions. This study offers a deeper understanding of the chemical properties and synthesis techniques of piperazine derivatives, which could be crucial for developing new pharmaceuticals and materials (Shakhmaev et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-3-1-2-4-18(15)26(22,23)21-9-7-20(8-10-21)12-14-5-6-16-17(11-14)25-13-24-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMLAWYGUYCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
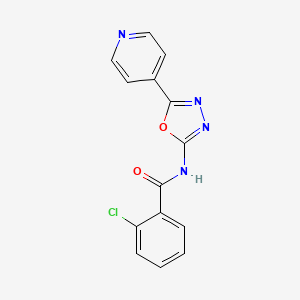
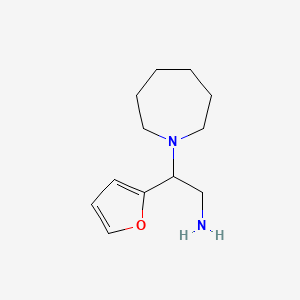
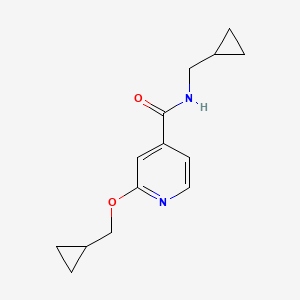
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)
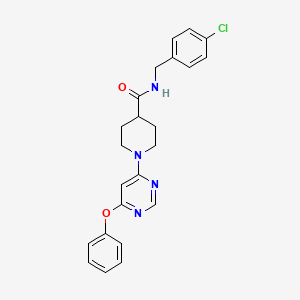
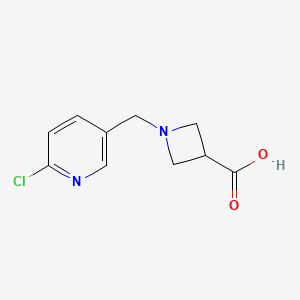
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)
![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)
